molecular formula C8H19ClN2 B14033677 (R)-2-tert-butylpiperazine HCl

(R)-2-tert-butylpiperazine HCl

Cat. No.: B14033677
M. Wt: 178.70 g/mol
InChI Key: YDUYLDAQPYWOEW-FJXQXJEOSA-N
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Description

®-2-tert-butylpiperazine hydrochloride is a chiral compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-tert-butylpiperazine hydrochloride typically involves the reaction of tert-butylamine with piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of ®-2-tert-butylpiperazine hydrochloride may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The final compound is often obtained as a crystalline solid, which is then packaged and distributed for various applications.

Chemical Reactions Analysis

Types of Reactions

®-2-tert-butylpiperazine hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the piperazine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives. Substitution reactions can result in various substituted piperazine derivatives.

Scientific Research Applications

®-2-tert-butylpiperazine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-tert-butylpiperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-tert-butylpiperazine hydrochloride: The enantiomer of ®-2-tert-butylpiperazine hydrochloride, with similar chemical properties but different biological activities.

    N-methylpiperazine: A related compound with a methyl group instead of a tert-butyl group.

    N-ethylpiperazine: Another related compound with an ethyl group instead of a tert-butyl group.

Uniqueness

®-2-tert-butylpiperazine hydrochloride is unique due to its specific chiral configuration and the presence of the tert-butyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the development of chiral drugs and specialty chemicals.

Properties

Molecular Formula

C8H19ClN2

Molecular Weight

178.70 g/mol

IUPAC Name

(2R)-2-tert-butylpiperazine;hydrochloride

InChI

InChI=1S/C8H18N2.ClH/c1-8(2,3)7-6-9-4-5-10-7;/h7,9-10H,4-6H2,1-3H3;1H/t7-;/m0./s1

InChI Key

YDUYLDAQPYWOEW-FJXQXJEOSA-N

Isomeric SMILES

CC(C)(C)[C@@H]1CNCCN1.Cl

Canonical SMILES

CC(C)(C)C1CNCCN1.Cl

Origin of Product

United States

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